molecular formula C19H25N5O B11243502 N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine

N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B11243502
M. Wt: 339.4 g/mol
InChI Key: PQIKLNKTXLCSMI-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the 2-methylbenzoyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate these targets by binding to them and altering their activity, leading to various biological effects.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C19H25N5O/c1-14-7-5-6-8-16(14)18(25)23-9-11-24(12-10-23)19-20-15(2)13-17(21-19)22(3)4/h5-8,13H,9-12H2,1-4H3

InChI Key

PQIKLNKTXLCSMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

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